(E)-4-(N,N-diethylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c1-5-23(6-2)29(25,26)16-10-7-14(8-11-16)19(24)21-20-22(3)17-12-9-15(27-4)13-18(17)28-20/h7-13H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJBFQNKIZPPHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-4-(N,N-diethylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic molecule with potential biological activity. This article will explore its biological properties, mechanisms of action, and relevant research findings.
Molecular Structure
- Molecular Formula : C20H23N3O4S2
- Molecular Weight : 433.54 g/mol
- IUPAC Name : 4-(diethylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2-ylidene)benzamide
Structural Features
The structure of this compound includes:
- A sulfamoyl group, which is known for its role in various biological activities.
- A benzothiazole moiety, which is often associated with antimicrobial and anticancer properties.
Antimicrobial Effects
Research has indicated that compounds containing benzothiazole structures exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar derivatives can inhibit the growth of various bacterial strains and fungi, suggesting that this compound may possess comparable activity.
Anticancer Potential
Recent investigations into sulfamoyl-containing compounds have revealed their potential as anticancer agents. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For example, compounds that inhibit the activity of certain kinases or disrupt microtubule formation have shown promise in preclinical models.
Case Studies and Research Findings
- Study on Antimicrobial Activity :
- Anticancer Activity :
- Mechanistic Insights :
Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with sulfamoyl groups exhibit significant antimicrobial properties. A study on similar thiazole derivatives demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial folate synthesis, which is critical for their survival.
Case Study:
A series of derivatives related to (E)-4-(N,N-diethylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide were synthesized and evaluated for antimicrobial activity. The results showed promising Minimum Inhibitory Concentrations (MICs) against strains such as Bacillus subtilis and Escherichia coli .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| 4a | 32 | Bacillus subtilis |
| 4b | 64 | Escherichia coli |
Anticancer Properties
The thiazole moiety is known for its potential in anticancer drug development. Compounds similar to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In vitro studies using human breast adenocarcinoma cell lines (MCF7) revealed that derivatives of the compound exhibited significant cytotoxicity. The most active compounds were subjected to molecular docking studies to elucidate their interaction with target proteins involved in cancer progression .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| d6 | 5.2 | MCF7 |
| d7 | 4.8 | MCF7 |
Enzyme Inhibition
Compounds containing sulfamoyl groups have been investigated for their enzyme inhibitory effects, particularly against enzymes linked to diabetes and neurodegenerative diseases.
Case Study:
Research on related sulfonamide derivatives demonstrated their ability to inhibit α-glucosidase and acetylcholinesterase, suggesting potential applications in treating Type 2 Diabetes Mellitus and Alzheimer's disease .
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| 4e | α-Glucosidase | 12.5 |
| 4f | Acetylcholinesterase | 15.0 |
Comparison with Similar Compounds
Substituent Variations on the Sulfamoyl Group
The sulfamoyl group’s substituents significantly impact physicochemical properties:
- Diethylsulfamoyl (Target Compound): Increases lipophilicity (logP) compared to dimethyl analogs, which may enhance bioavailability but reduce aqueous solubility .
- Dimethylsulfamoyl (e.g., N-(6-Bromo-3-Ethylbenzo[d]thiazol-2-ylidene)-4-(Dimethylsulfamoyl)Benzamide): Lower steric bulk improves solubility but may reduce target binding affinity due to weaker hydrophobic interactions .
Modifications on the Benzothiazole Ring
- 6-Methoxy-3-Methyl (Target Compound): The methoxy group donates electron density, stabilizing the aromatic ring, while the methyl group restricts rotational freedom, favoring rigid binding conformations .
- 4-Ethoxy-3-Propargyl (e.g., 4-(Diethylsulfamoyl)-N-(4-Ethoxy-3-Prop-2-ynylbenzo[d]thiazol-2-ylidene)Benzamide): Ethoxy increases steric hindrance, and the propargyl group enables click chemistry modifications for targeted drug delivery .
Key Spectral Differences
- ¹H NMR : The target compound’s diethylsulfamoyl group shows triplet (δ ~1.1 ppm, CH₃) and quartet (δ ~3.3 ppm, CH₂) signals, absent in dimethyl analogs. The 6-methoxy group appears as a singlet at δ ~3.8 ppm .
- IR Spectroscopy : The C=O stretch (1663–1682 cm⁻¹) and absence of S-H bands (~2500 cm⁻¹) confirm the thione tautomer, consistent with triazole-thione analogs in .
Property Comparison Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-4-(N,N-diethylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, and how can reaction yields be improved?
- Methodological Answer : The compound's synthesis likely involves multi-step reactions, including sulfamoylation, benzamide coupling, and benzo[d]thiazole ring formation. For sulfamoyl groups, controlled sulfonation using reagents like chlorosulfonic acid under anhydrous conditions is critical to avoid side reactions . Thiazole ring formation may follow a cyclocondensation protocol, as seen in analogous thiazole derivatives, where thiourea intermediates react with α-halo ketones or esters . Yield optimization requires precise stoichiometry, inert atmospheres (e.g., nitrogen), and purification via column chromatography or recrystallization from ethanol/water mixtures .
Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Key signals include the sulfamoyl group’s singlet (~3.3 ppm for N,N-diethyl protons) and the benzo[d]thiazole’s aromatic protons (6.5–8.0 ppm). The imine (C=N) in the thiazolidinone ring appears as a downfield carbon signal (~160 ppm) in 13C NMR .
- IR Spectroscopy : Stretching vibrations for sulfonamide (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS-ESI+) can verify the molecular ion peak (e.g., [M+H]+ at m/z ~500–550) and fragmentation patterns .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for this compound across different assays?
- Methodological Answer :
- Dose-Response Validation : Replicate assays with standardized concentrations (e.g., 1–100 µM) to confirm activity trends. Use positive controls (e.g., known kinase inhibitors) to benchmark potency .
- Solubility Optimization : Discrepancies may arise from poor aqueous solubility. Use co-solvents like DMSO (<1% v/v) or surfactants (e.g., Tween-80) to enhance bioavailability .
- Off-Target Profiling : Screen against related enzymes/receptors (e.g., kinase panels) to identify selectivity issues. Computational docking (e.g., AutoDock Vina) can predict binding modes to explain cross-reactivity .
Q. How can the compound’s metabolic stability and pharmacokinetic (PK) properties be evaluated in preclinical models?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rodent) to measure half-life (t1/2) and intrinsic clearance. Monitor metabolite formation via LC-MS/MS .
- Caco-2 Permeability : Assess intestinal absorption using Caco-2 cell monolayers. A Papp value >1 × 10⁻⁶ cm/s suggests favorable oral bioavailability .
- Plasma Protein Binding : Use equilibrium dialysis to determine fraction unbound (fu). High binding (>95%) may limit tissue distribution .
Data Analysis and Experimental Design
Q. What computational tools are suitable for predicting the compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular Docking : Tools like Schrödinger’s Glide or MOE can model binding to ATP-binding pockets. Validate with co-crystallized ligands from the PDB (e.g., 4YAY for kinase targets) .
- QSAR Modeling : Use descriptors (logP, polar surface area) to correlate structural features with activity. Open-source platforms like KNIME or Python’s RDKit enable model development .
Q. How should researchers design SAR studies to optimize this compound’s bioactivity?
- Methodological Answer :
- Core Modifications : Vary substituents on the benzo[d]thiazole (e.g., methoxy → ethoxy) and sulfamoyl groups (diethyl → dimethyl). Synthesize analogs via parallel synthesis .
- Bioisosteric Replacement : Replace the benzamide with a pyridinecarboxamide or thiophenecarboxamide to enhance solubility or affinity .
- Activity Cliffs : Identify analogs with abrupt potency changes (e.g., IC50 shifts >10-fold) to pinpoint critical pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
